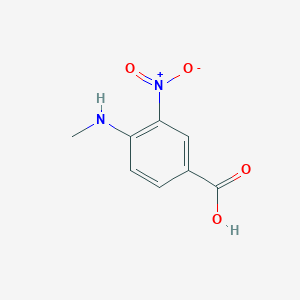

4-(Methylamino)-3-nitrobenzoic acid

描述

Overview of Chemical Significance in Research

4-(Methylamino)-3-nitrobenzoic acid, with the chemical formula C₈H₈N₂O₄, is a yellow crystalline powder that serves as a crucial intermediate in the synthesis of more complex molecules. guidechem.comnbinno.com Its significance in research stems from its nature as a bifunctional molecule; the carboxylic acid group can undergo esterification or amidation, while the nitro and methylamino groups on the aromatic ring can direct further substitutions or be chemically modified. The electron-withdrawing properties of the nitro group influence the compound's reactivity and polarity. cymitquimica.comguidechem.com

This compound is primarily utilized in organic synthesis and as a pharmaceutical intermediate. guidechem.comhaihangchem.com It is a key structural unit for various raw material drugs. guidechem.com For instance, it is an intermediate in the synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide, which itself is a precursor for various pharmaceuticals, including triazole derivatives studied for conditions like diabetes and hypertension, and benzimidazole (B57391) analogs for immune disorders. google.com The compound's utility as a building block is highlighted in its commercial availability for laboratory use. cymitquimica.comchemicalbook.comchemdad.com

Commonly, the synthesis of this compound involves a multi-step process. A typical industrial method starts with 4-chlorobenzoic acid, which undergoes a nitration reaction using a mixture of concentrated sulfuric acid and nitric acid. guidechem.com The resulting 4-chloro-3-nitrobenzoic acid is then reacted with a methylamine (B109427) solution, where the methylamine displaces the chlorine atom to yield the final product. guidechem.comgoogle.com

Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 41263-74-5 |

| Molecular Formula | C₈H₈N₂O₄ |

| Molecular Weight | 196.16 g/mol cymitquimica.comchemicalbook.com |

| Appearance | Light yellow to amber powder or crystal guidechem.comcymitquimica.com |

| Purity | >98.0% (HPLC) cymitquimica.com |

| Solubility | Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate, DMSO, Acetone, Methanol (B129727) guidechem.combiocrick.com |

| pKa | 4.28±0.10 (Predicted) guidechem.com |

Historical Context of Nitrobenzoic Acid Derivatives in Scientific Inquiry

Nitrobenzoic acids and their derivatives are a class of organic compounds that have been integral to the advancement of chemical science for over a century. fishersci.com These compounds, characterized by a benzoic acid structure substituted with one or more nitro groups, have historically been fundamental precursors in various industrial applications. chemiis.com

In the late 19th and early 20th centuries, the burgeoning synthetic dye industry relied heavily on nitroaromatic compounds, including derivatives of nitrobenzoic acid. They served as key intermediates in the production of azo dyes, which became crucial for coloring textiles with vibrant and lasting colors. chemiis.com The reactivity of the nitro group, which can be readily reduced to an amino group, provided a synthetic pathway to a wide array of colorful compounds.

The pharmaceutical industry also found extensive use for nitrobenzoic acid derivatives. chemiis.com Their structures serve as scaffolds for creating active pharmaceutical ingredients (APIs) and their intermediates. chemiis.com The ability to incorporate nitro and carboxylic acid functionalities into molecules has been a cornerstone of medicinal chemistry, enabling the synthesis of drugs for a multitude of therapeutic areas. Furthermore, in academic and research laboratories, these derivatives are employed to develop new chemical reactions and to study reaction mechanisms, contributing to the fundamental understanding of organic chemistry. chemiis.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-(methylamino)-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-9-6-3-2-5(8(11)12)4-7(6)10(13)14/h2-4,9H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSMLIIWEQBYUKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20300675 | |

| Record name | 4-(methylamino)-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20300675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41263-74-5 | |

| Record name | 4-(Methylamino)-3-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41263-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 41263-74-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138300 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(methylamino)-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20300675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Methylamino)-3-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.784 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(Methylamino)-3-nitrobenzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W3XW4KR39J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of 4 Methylamino 3 Nitrobenzoic Acid

Established Synthetic Routes and Reaction Conditions

The most common preparations start from commercially available 4-halo-3-nitrobenzoic acids, where the halogen acts as a leaving group in a substitution reaction with methylamine (B109427).

A prevalent industrial method for synthesizing 4-(Methylamino)-3-nitrobenzoic acid involves the reaction of 4-Chloro-3-nitrobenzoic acid with methylamine. guidechem.com This reaction is a nucleophilic aromatic substitution, where the methylamino group displaces the chlorine atom.

The process can be carried out under various conditions. One approach involves heating 4-Chloro-3-nitrobenzoic acid with an aqueous solution of methylamine under reflux for 3 to 5 hours. google.com After the reaction, the solution is cooled, and the pH is adjusted to approximately 3-5 with an acid, such as acetic acid, causing the product to precipitate. guidechem.comgoogle.com An alternative, continuous synthesis method employs a high-pressure and high-temperature environment. In this setup, 4-Chloro-3-nitrobenzoic acid, often with a copper chloride catalyst, is reacted with a 40% methylamine solution in a stainless steel pipe reactor at temperatures of 180-190°C and pressures of 3.0-4.0 MPa. guidechem.com This method can yield a product with a purity of 99.41% after recrystallization. guidechem.com

| Reactants | Reagents/Catalyst | Conditions | Yield | Purity |

| 4-Chloro-3-nitrobenzoic acid, Methylamine | Acetic acid (for workup) | Reflux, 3-5h; cool to 15°C; pH adjustment | Not specified | Not specified |

| 4-Chloro-3-nitrobenzoic acid, Methylamine | Copper chloride (catalyst) | 180-190°C, 3.0-4.0 MPa, Continuous flow reactor | 88.3% | 99.41% |

The synthesis can also proceed from 4-Fluoro-3-nitrobenzoic acid. The fluoro group is a more effective leaving group than the chloro group in nucleophilic aromatic substitutions due to fluorine's high electronegativity, which strongly activates the aromatic ring towards nucleophilic attack. This generally allows the reaction to occur under milder conditions compared to the chloro analogue.

The precursor, 4-Fluoro-3-nitrobenzoic acid, is synthesized by the nitration of 4-fluorobenzoic acid. This is typically achieved by treating 4-fluorobenzoic acid with a nitrating agent like potassium nitrate (B79036) in concentrated sulfuric acid or a mixture of nitric and sulfuric acids at controlled temperatures, often starting at 0°C. chemicalbook.comprepchem.com The subsequent reaction with methylamine follows the same nucleophilic aromatic substitution pathway as described for the chloro-derivative to yield this compound.

| Reactants | Reagents | Conditions | Yield |

| 4-Fluorobenzoic acid | Potassium nitrate, Conc. H₂SO₄ | Stirred overnight at room temperature | 90% |

| 4-Fluorobenzoic acid | Nitric acid, Conc. H₂SO₄ | 0°C to 20°C, 17 hours | ~84% |

Nitration is a fundamental strategy for producing the necessary precursors for this compound. The synthesis often begins with a more readily available starting material, such as 4-chlorobenzoic acid, which is then nitrated to introduce the nitro group at the 3-position. guidechem.com This regioselectivity is dictated by the directing effects of the existing substituents on the benzene (B151609) ring. The carboxyl group is a meta-director, while the chlorine atom is an ortho-, para-director. Their combined influence favors the nitration at the position ortho to the chlorine and meta to the carboxyl group.

The nitration is typically performed using a mixture of concentrated nitric acid and concentrated sulfuric acid. guidechem.com In one continuous flow process, the reaction is conducted at 70°C with a residence time of 90 seconds, yielding 4-chloro-3-nitrobenzoic acid with a purity of 98.32%. guidechem.com Reduction strategies are generally not employed for the direct synthesis of the title compound but are relevant for its further transformation, for instance, in the reduction of the nitro group to an amino group to create different derivatives.

Hydrolysis is a key step if the synthesis is planned via an ester intermediate. For example, if methyl 4-(methylamino)-3-nitrobenzoate were synthesized, the final step would be the hydrolysis of the ester group to the carboxylic acid. This is typically accomplished by saponification, which involves heating the ester with an aqueous base, such as sodium hydroxide, followed by acidification of the resulting carboxylate salt to precipitate the carboxylic acid. A similar procedure is used to produce methyl 4-fluoro-3-nitrobenzoate, a precursor ester, by reacting 4-fluoro-3-nitro-benzoic acid with methanol (B129727) and sulfuric acid under reflux.

Oxidative cleavage represents another, though less direct, synthetic approach to forming aromatic carboxylic acids. organic-chemistry.orgyoutube.com This strategy involves the cleavage of a carbon-carbon bond in a precursor molecule to generate the carboxylic acid functionality. For instance, the oxidative cleavage of arylalkynes or substituted alkyl side chains on an aromatic ring can yield the desired benzoic acid. organic-chemistry.org Common reagents for these transformations include ozone (O₃), potassium permanganate (B83412) (KMnO₄), or hydrogen peroxide in the presence of specific catalysts. youtube.comacs.org While a powerful tool in organic synthesis, this approach is not commonly cited for the specific preparation of this compound.

Advanced Synthetic Transformations Utilizing this compound

Once synthesized, this compound serves as a building block for more complex molecules, which often requires the activation of its carboxylic acid group.

To facilitate further reactions such as amide or ester formation, the carboxylic acid group of this compound is frequently converted into a more reactive acyl chloride. This transformation is reliably achieved by treating the acid with a chlorinating agent.

Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose. google.com The reaction is typically carried out in an inert solvent like dichloromethane (B109758) at reflux temperature. A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the conversion. google.com After the reaction is complete, the excess thionyl chloride and solvent are removed under reduced pressure to isolate the product, 4-(Methylamino)-3-nitrobenzoyl chloride.

| Reactant | Reagent | Solvent/Catalyst | Conditions | Product |

| This compound | Thionyl chloride (SOCl₂) | Dichloromethane / N,N-dimethylformamide (catalyst) | Reflux, 4h | 4-(Methylamino)-3-nitrobenzoyl chloride |

Esterification Reactions for Derivative Synthesis

The synthesis of ester derivatives of this compound is a crucial step for modifying its properties and enabling further chemical transformations. A primary method for this is the Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. bond.edu.auorganic-chemistry.org

The general mechanism of Fischer esterification involves the protonation of the carboxylic acid's carbonyl group by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This activation enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the final ester product. organic-chemistry.org To drive the reaction equilibrium towards the product side, an excess of the alcohol is often used, or the water generated during the reaction is removed, for instance, by azeotropic distillation with a Dean-Stark apparatus. organic-chemistry.orgoperachem.com

While specific studies on the esterification of this compound are not extensively detailed in the provided search results, a well-documented analogous reaction is the synthesis of methyl 4-amino-3-nitrobenzoate from 4-amino-3-nitrobenzoic acid. bond.edu.au This reaction is carried out by refluxing the acid in methanol with a catalytic amount of sulfuric acid. bond.edu.au The reaction time can be varied, with workable yields obtained within an hour. bond.edu.au

A typical laboratory procedure for a similar Fischer esterification involves dissolving the carboxylic acid in an excess of the desired alcohol, followed by the slow addition of a strong acid catalyst. The mixture is then heated to reflux until the reaction is complete. The product is subsequently isolated by removing the excess solvent and purifying through extraction and washing steps to remove the acid catalyst and any unreacted starting material. operachem.com

The following table outlines the general conditions for Fischer esterification, which can be adapted for the synthesis of various alkyl 4-(methylamino)-3-nitrobenzoates.

| Alcohol (R-OH) | Catalyst | Reaction Conditions | Typical Yield |

|---|---|---|---|

| Methanol | H₂SO₄ | Reflux, 1-16 hours | Workable to good |

| Ethanol | H₂SO₄ or p-TsOH | Reflux | Good to high |

| n-Propanol | H₂SO₄ or p-TsOH | Reflux | Good to high |

| n-Butanol | H₂SO₄ or p-TsOH | Reflux | Good to high |

Amidation Reactions for N-Methyl-4-(methylamino)-3-nitrobenzamide

The synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide, an important intermediate for various pharmaceuticals, can be achieved through a multi-step process starting from 4-chloro-3-nitrobenzoic acid. google.comresearchgate.net This synthetic route involves the initial formation of this compound, followed by its conversion to the corresponding amide. google.com

Step 1: Synthesis of this compound

The first step involves the reaction of 4-chloro-3-nitrobenzoic acid with an aqueous solution of methylamine. google.comguidechem.com The mixture is heated to reflux for 3-5 hours. After cooling, the pH of the reaction mixture is adjusted to 3-4 with acetic acid, leading to the precipitation of the yellow solid, this compound. researchgate.net In a continuous synthesis process, this step can achieve a yield of 88.3% with a purity of 99.41%. guidechem.com

Step 2: Synthesis of N-Methyl-4-(methylamino)-3-nitrobenzamide

The second step involves the conversion of the synthesized this compound into N-methyl-4-(methylamino)-3-nitrobenzamide. This is achieved by first reacting the carboxylic acid with thionyl chloride in dichloromethane, using N,N-dimethylformamide (DMF) as a catalyst, to form the acyl chloride intermediate, 4-(methylamino)-3-nitrobenzoyl chloride. This reaction is carried out at reflux for 4 hours. google.comresearchgate.net

The resulting acyl chloride is then reacted with a 25% aqueous methylamine solution in dichloromethane at room temperature for 30 minutes. After removal of the solvent under reduced pressure, the final product, N-methyl-4-(methylamino)-3-nitrobenzamide, is obtained. google.com

The following table summarizes the key reaction parameters for this amidation process.

| Step | Reactants | Reagents/Catalyst | Solvent | Reaction Conditions | Yield |

|---|---|---|---|---|---|

| 1 | 4-chloro-3-nitrobenzoic acid, Methylamine (aq) | Acetic acid (for pH adjustment) | Water | Reflux, 3-5 hours | 88.3% |

| 2a (Acyl chloride formation) | This compound | Thionyl chloride, DMF (catalyst) | Dichloromethane | Reflux, 4 hours | Overall yield up to 97.5% |

| 2b (Amidation) | 4-(methylamino)-3-nitrobenzoyl chloride, Methylamine (aq) | - | Dichloromethane | Room temperature, 0.5 hours |

Catalytic Reduction Pathways and Optimization Challenges

The catalytic reduction of the nitro group in this compound to an amino group is a key transformation for the synthesis of various biologically active molecules. This reaction, however, presents challenges in terms of chemoselectivity, as the starting molecule contains other reducible functional groups, namely the carboxylic acid.

Various methods have been developed for the selective reduction of aromatic nitro compounds. Catalytic hydrogenation is a common approach, utilizing catalysts such as Raney nickel or palladium-on-carbon. sigmaaldrich.com The choice of catalyst and reaction conditions is crucial to avoid the reduction of the carboxylic acid group.

One of the main challenges is to achieve high selectivity for the nitro group reduction while preserving the carboxylic acid functionality. The presence of the electron-donating methylamino group can also influence the reactivity of the aromatic ring and the nitro group.

Recent research has focused on developing highly selective and efficient catalyst systems. For instance, highly-dispersed Ru-Pd nanoparticles anchored on air-exfoliated C3N4 have shown good versatility in the tandem hydrogenation of nitroaromatics. researchgate.net While not specifically tested on this compound, this catalyst demonstrated high selectivity (96.2%) for the reduction of the nitro group in 4-nitrobenzoic acid to 4-aminobenzoic acid, with the carboxylic acid group remaining intact. researchgate.net

Other methods for the selective reduction of nitro groups include the use of reagents like sodium borohydride (B1222165) in the presence of transition metal complexes, such as Ni(PPh3)4. sigmaaldrich.com These systems can offer mild reaction conditions and high chemoselectivity.

The optimization of catalytic reduction pathways involves a careful selection of the catalyst, solvent, temperature, and pressure to maximize the yield of the desired amino derivative and minimize side reactions.

Green Chemistry Principles and Sustainable Synthetic Approaches for this compound

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to minimize environmental impact and enhance safety. For the synthesis of this compound and its derivatives, several green chemistry principles can be considered.

One key principle is the use of safer solvents. Traditional organic solvents like dichloromethane, which is used in the amidation reaction described earlier, are often volatile and can be hazardous. google.com The exploration of greener alternatives, such as water, ethanol, or supercritical fluids, is a significant area of research. For instance, a green and sustainable approach for the production of 3-aminobenzoic acid from 3-nitrobenzaldehyde (B41214) has been demonstrated using subcritical water as the solvent. nih.gov This approach avoids the use of organic solvents and can be a model for developing greener syntheses of related compounds.

Another principle is the use of catalysis. The synthetic routes for this compound rely heavily on catalysts. Developing more efficient and recyclable catalysts, such as the heterogeneous Ru-Pd/C3N4 catalyst for nitro group reduction, aligns with green chemistry goals. researchgate.net Solid acid catalysts are also being explored as greener alternatives to traditional mineral acids in reactions like Fischer esterification. researchgate.net

Furthermore, the use of renewable feedstocks and energy-efficient reaction conditions are central to green chemistry. While the current synthesis starts from petroleum-derived 4-chlorobenzoic acid, future research could explore bio-based starting materials. google.com Conducting reactions at ambient temperature and pressure, when possible, can significantly reduce energy consumption.

Advanced Spectroscopic and Structural Characterization of 4 Methylamino 3 Nitrobenzoic Acid and Its Derivatives

Vibrational Spectroscopy Applications (FTIR, Raman)

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for probing the functional groups and bonding arrangements within 4-(methylamino)-3-nitrobenzoic acid.

Analysis of Functional Group Vibrations and Assignments

The FTIR and FT-Raman spectra of related compounds, such as 4-methyl-3-nitrobenzoic acid, provide insight into the expected vibrational modes of this compound. researchgate.netscirp.org The analysis of these spectra allows for the assignment of specific vibrational frequencies to the various functional groups present in the molecule.

A key feature is the carbonyl stretching vibration (C=O) of the carboxylic acid group, which typically appears as a very strong band in the infrared spectrum. scirp.org For instance, in 4-methyl-3-nitrobenzoic acid, this band is observed at 1698 cm⁻¹. scirp.org The stretching and in-plane bending vibrations of the C-OH group of the carboxylic acid are generally found in the 1200 - 1450 cm⁻¹ range. scirp.org

The nitro group (NO₂) exhibits characteristic symmetric and asymmetric stretching vibrations. In a similar molecule, the symmetric stretching vibration of the nitro group was observed at 1340 cm⁻¹ in the experimental spectrum. researchgate.net A deformation vibration of the nitro group is also typically observed at lower wavenumbers. researchgate.net The C-H stretching vibrations of the aromatic ring are expected in the 3000-3180 cm⁻¹ region. researchgate.net

Table 1: Characteristic Vibrational Frequencies for Functional Groups in Nitrobenzoic Acid Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |

| Carboxylic Acid | C=O Stretch | 1690 - 1800 | scirp.org |

| Carboxylic Acid | C-OH Stretch | 1200 - 1450 | scirp.org |

| Carboxylic Acid | OH Bend | 1200 - 1450 | scirp.org |

| Nitro Group | Symmetric Stretch | ~1340 | researchgate.net |

| Aromatic Ring | C-H Stretch | 3000 - 3180 | researchgate.net |

Spectroscopic Signatures of Intramolecular Hydrogen Bonding

The presence of both a hydrogen bond donor (the methylamino group and the carboxylic acid) and acceptors (the nitro group and the carbonyl oxygen) in this compound suggests the potential for intramolecular hydrogen bonding. These interactions can significantly influence the vibrational frequencies of the involved functional groups.

Studies on related molecules demonstrate that intramolecular hydrogen bonds can be identified through shifts in the vibrational spectra. mdpi.com For example, the formation of an intramolecular hydrogen bond can lead to a red-shift (lowering of frequency) of the N-H or O-H stretching vibrations and a blue-shift (heightening of frequency) of the bending vibrations. The strength of the hydrogen bond can be correlated with the magnitude of these shifts. mdpi.com The analysis of these spectral shifts provides crucial evidence for the presence and nature of intramolecular hydrogen bonding within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural analysis of this compound in solution.

Proton NMR (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) provides detailed information about the chemical environment of the hydrogen atoms in the molecule. biocrick.com The chemical shifts, splitting patterns (multiplicity), and integration of the signals in the ¹H NMR spectrum allow for the assignment of each proton to its specific position in the molecular structure.

For this compound, one would expect to observe distinct signals for the aromatic protons, the methyl protons of the amino group, the amino proton, and the carboxylic acid proton. The chemical shifts of the aromatic protons are influenced by the electronic effects of the nitro and methylamino substituents. The presence of intramolecular hydrogen bonding can also significantly affect the chemical shift of the N-H and O-H protons, often causing them to appear at a lower field (higher ppm value). mdpi.com

Carbon-13 NMR (¹³C NMR) for Carbon Framework Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. biocrick.com Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The chemical shifts of the carbon signals are indicative of their chemical environment. For example, the carbonyl carbon of the carboxylic acid group will appear at a significantly downfield position (typically 160-185 ppm). The aromatic carbons will have chemical shifts in the aromatic region (typically 100-150 ppm), with the positions influenced by the electron-withdrawing nitro group and the electron-donating methylamino group. The methyl carbon of the amino group will appear in the aliphatic region at a much higher field.

Table 2: Expected NMR Data for this compound

| Nucleus | Functional Group | Expected Chemical Shift Range (ppm) | Reference |

| ¹H | Carboxylic Acid (O-H) | Variable, often >10 | mdpi.com |

| ¹H | Aromatic (Ar-H) | 7.0 - 9.0 | chemicalbook.com |

| ¹H | Amino (N-H) | Variable | ruc.dk |

| ¹H | Methyl (CH₃) | ~3.0 | chemicalbook.com |

| ¹³C | Carbonyl (C=O) | 160 - 185 | biocrick.com |

| ¹³C | Aromatic (Ar-C) | 100 - 150 | biocrick.com |

| ¹³C | Methyl (CH₃) | ~30 | biocrick.com |

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to assess its purity. biocrick.com For this compound, with a molecular formula of C₈H₈N₂O₄, the expected molecular weight is approximately 196.16 g/mol . chemicalbook.com

In a mass spectrum of this compound, a prominent peak corresponding to the molecular ion (M⁺) would be expected at an m/z (mass-to-charge ratio) value corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum can provide further structural information. For instance, the loss of characteristic fragments such as the carboxylic acid group (COOH) or the nitro group (NO₂) can be observed, aiding in the confirmation of the molecule's identity. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule with a high degree of confidence. This technique is also instrumental in identifying any impurities present in the sample.

Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS)

Atmospheric Pressure Chemical Ionization (APCI) is a "soft" ionization technique that is well-suited for the analysis of polar and moderately polar compounds. scienceopen.com In the context of this compound and its derivatives, APCI-MS has proven to be a sensitive method for their detection and quantification. scienceopen.com This technique is less susceptible to ion suppression from mobile phase buffers and can handle high flow rates, ensuring accurate and reliable results. scienceopen.com

In a typical APCI-MS analysis, the analyte is introduced into the ion source where it is sprayed through a heated nebulizer. The resulting aerosol is then subjected to a corona discharge, which ionizes the solvent molecules. These solvent ions, in turn, ionize the analyte molecules through chemical reactions. The resulting ions are then guided into the mass analyzer for detection. For compounds like this compound, which possess both acidic (carboxylic acid) and basic (amino) functional groups, APCI can produce both positive and negative ions, depending on the source conditions. scienceopen.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. biocrick.com For this compound, with a molecular formula of C8H8N2O4, the expected exact mass is 196.04840674 Da. echemi.com HRMS can confirm this with a high degree of confidence, which is crucial for the unambiguous identification of the compound. biocrick.com This technique is often coupled with liquid chromatography (LC-HRMS) to separate complex mixtures before analysis. bldpharm.com

Table 1: HRMS Data for this compound

| Property | Value |

| Molecular Formula | C8H8N2O4 |

| Exact Mass | 196.04840674 Da |

| Molecular Weight | 196.16 |

This data is based on the elemental composition of the molecule. echemi.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the three-dimensional arrangement of atoms within a crystal. rigaku.com This method provides precise information about bond lengths, bond angles, and intermolecular interactions. rigaku.com

Single Crystal X-ray Diffraction Analysis

For a derivative, 4-Ethylamino-3-nitrobenzoic acid, single-crystal X-ray diffraction analysis revealed that it crystallizes in the triclinic space group P-1. scribd.com The analysis showed the presence of an intramolecular N-H···O hydrogen bond, which forms a stable six-membered ring motif known as an S(6) ring. scribd.comnih.gov The nitro group was found to be slightly twisted out of the plane of the benzene (B151609) ring. nih.gov

Table 2: Crystallographic Data for 4-Ethylamino-3-nitrobenzoic Acid

| Parameter | Value |

| Crystal system | Triclinic |

| Space group | P-1 |

| a (Å) | Value not available |

| b (Å) | Value not available |

| c (Å) | Value not available |

| α (°) | Value not available |

| β (°) | Value not available |

| γ (°) | Value not available |

| Volume (ų) | Value not available |

| Z | 2 |

Detailed cell parameters were not available in the provided search results. scribd.comnih.gov

Investigation of Crystal Packing and Intermolecular Interactions

The crystal packing of 4-substituted-3-nitrobenzoic acid derivatives is significantly influenced by intermolecular hydrogen bonds. nih.govnih.gov In the case of 4-ethylamino-3-nitrobenzoic acid, molecules are linked into centrosymmetric dimers by intermolecular O-H···O hydrogen bonds between the carboxylic acid groups of adjacent molecules. scribd.comnih.gov These dimers are further stabilized by short O···O contacts between the nitro groups of neighboring molecules, leading to a stacked arrangement along the a-axis. scribd.comnih.gov The investigation of intermolecular interactions is crucial for understanding the physical properties of the solid material. researchgate.net

UV-Visible Spectroscopy for Electronic Transitions and Substituent Effects

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. libretexts.org The absorption of UV or visible light promotes an electron from a lower energy molecular orbital to a higher energy one. libretexts.org For aromatic compounds like this compound, the most common transitions are π → π* and n → π*. shivajicollege.ac.in

The UV-Vis spectrum of a molecule is influenced by the presence of different functional groups (substituents) on the aromatic ring. nih.gov Both electron-donating groups (like the methylamino group) and electron-withdrawing groups (like the nitro and carboxylic acid groups) can cause shifts in the maximum absorption wavelength (λmax). nih.gov In many cases, the introduction of substituents leads to a bathochromic shift (a shift to longer wavelengths). biointerfaceresearch.com

For instance, studies on similar nitrobenzoic acid derivatives have shown that the position and nature of substituents significantly affect the electronic absorption spectra. biointerfaceresearch.comresearchgate.net The interplay between the electron-donating methylamino group and the electron-withdrawing nitro and carboxyl groups in this compound is expected to result in a complex UV-Vis spectrum with absorptions in the UV region. libretexts.orgnih.gov

Computational Chemistry and Theoretical Modeling of 4 Methylamino 3 Nitrobenzoic Acid

Density Functional Theory (DFT) Studies

Geometry Optimization and Conformational Analysis

Table 1: Selected Optimized Geometrical Parameters of 4-Methyl-3-nitrobenzoic Acid (Analog) Note: This data is for the analog 4-methyl-3-nitrobenzoic acid and is used as a close approximation.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-C (ring) | ~1.39 Å |

| C-N (nitro) | ~1.47 Å | |

| C-C (carboxyl) | ~1.49 Å | |

| C-O (carboxyl) | ~1.21 Å (C=O), ~1.36 Å (C-OH) | |

| Bond Angle | C-C-C (ring) | ~120° |

| O-N-O (nitro) | ~124° |

This table is generated based on typical values from DFT studies of similar aromatic compounds and the specific study on 4-methyl-3-nitrobenzoic acid. ethz.ch

Prediction of Vibrational Frequencies and Detailed Spectral Assignments

DFT calculations are also instrumental in predicting the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. For 4-methyl-3-nitrobenzoic acid, a detailed vibrational analysis has been performed using the B3LYP/6-311++G method. ethz.ch The calculated frequencies are often scaled to correct for anharmonicity and limitations of the theoretical model, showing good agreement with experimental FT-IR and FT-Raman spectra. ethz.ch

The vibrational assignments for key functional groups in the analog 4-methyl-3-nitrobenzoic acid provide a strong basis for understanding the expected spectra of 4-(methylamino)-3-nitrobenzoic acid. The characteristic vibrations of the nitro group (NO₂), carboxylic acid group (COOH), and the methylamino group (NH-CH₃) are of particular interest. For instance, the symmetric and asymmetric stretching vibrations of the nitro group are typically observed in specific regions of the IR spectrum. lookchem.commdpi.com

Table 2: Predicted Vibrational Frequencies and Assignments for Key Functional Groups (based on the analog 4-methyl-3-nitrobenzoic acid) Note: This data is for the analog 4-methyl-3-nitrobenzoic acid and is used as a close approximation.

| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) (IR) |

|---|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | ~1530 | ~1530 |

| Symmetric Stretch | ~1349 | ~1340 | |

| Carboxylic Acid (COOH) | C=O Stretch | ~1725 | ~1705 |

| O-H Stretch | ~3500-2500 (broad) | ~3400-2400 (broad) | |

| Methyl (CH₃) | Asymmetric Stretch | ~2980 | ~2975 |

This table is compiled from data presented in studies on 4-methyl-3-nitrobenzoic acid and general spectroscopic data. ethz.chlookchem.commdpi.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For a molecule like this compound, the MEP map would be expected to show a high negative potential around the oxygen atoms of the nitro and carboxylic acid groups, making them susceptible to electrophilic interactions. Conversely, the hydrogen atom of the carboxylic acid's hydroxyl group and the hydrogen of the methylamino group would exhibit a positive potential, indicating their role as potential hydrogen bond donors. The aromatic ring itself will have a complex potential distribution influenced by the electron-withdrawing nitro group and the electron-donating methylamino group.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter that reflects the molecule's chemical reactivity and kinetic stability.

In this compound, the electron-donating methylamino group would be expected to raise the energy of the HOMO, while the electron-withdrawing nitro and carboxylic acid groups would lower the energy of the LUMO. This would result in a relatively small HOMO-LUMO gap, suggesting that the molecule is likely to be chemically reactive. The distribution of the HOMO and LUMO across the molecule would indicate the most probable sites for electron donation and acceptance, respectively.

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

Prediction of Binding Affinities and Specific Molecular Interactions

While this compound is a known precursor in the synthesis of drugs like dabigatran (B194492) etexilate, a direct thrombin inhibitor, specific molecular docking studies for this compound itself are not extensively reported in the available literature. lookchem.com However, the structural motifs present in this molecule suggest its potential for various molecular interactions.

A hypothetical docking study would likely show that the carboxylic acid group can form strong hydrogen bonds with amino acid residues such as arginine, lysine, or histidine in a protein's active site. The nitro group, being a good hydrogen bond acceptor, could also contribute to binding. The methylamino group can act as both a hydrogen bond donor and acceptor. The aromatic ring can participate in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. The prediction of binding affinity, often expressed as a docking score or binding energy, would quantify the strength of these interactions.

Table 3: Potential Molecular Interactions of this compound in a Protein Binding Site

| Molecular Feature | Potential Interaction Type | Potential Interacting Amino Acid Residues |

|---|---|---|

| Carboxylic Acid Group | Hydrogen Bonding, Salt Bridge | Arginine, Lysine, Histidine, Serine |

| Nitro Group | Hydrogen Bonding | Serine, Threonine, Asparagine, Glutamine |

| Methylamino Group | Hydrogen Bonding | Aspartate, Glutamate, Serine, Threonine |

This table represents a hypothetical prediction of interactions based on the chemical nature of the functional groups.

Rational Design of Novel Derivatives with Enhanced Binding Properties

The rational design of new chemical entities is a cornerstone of modern drug discovery, aiming to optimize the interaction between a ligand and its biological target. For this compound, its structure—comprising a carboxylic acid, a secondary amine, and a nitro group on a benzene (B151609) ring—offers multiple avenues for chemical modification to enhance binding properties.

Computational approaches are central to this process. By modeling the target's binding site, researchers can design derivatives of this compound that exhibit improved complementarity. Key strategies include:

Modifying Functional Groups: The carboxylic acid group can be converted to esters or amides to alter hydrogen bonding capabilities and bioavailability. The methylamino group can be expanded to larger alkyl groups to probe hydrophobic pockets within a receptor.

Bioisosteric Replacement: The nitro group, often associated with toxicity, can be replaced with other electron-withdrawing groups like a cyano or trifluoromethyl group to modulate electronic properties while potentially improving the safety profile.

Scaffold Hopping: While maintaining key pharmacophoric features, the core benzoic acid structure can be replaced with other ring systems to explore new interaction patterns.

The synthesis of such derivatives often starts with this compound as a key intermediate. guidechem.com Its preparation can be achieved by the nitration of 4-chlorobenzoic acid, followed by a nucleophilic aromatic substitution with methylamine (B109427). guidechem.com Subsequent chemical reactions, such as the reduction of the nitro group or substitution at the amino group, allow for the creation of a diverse library of derivatives for biological screening.

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to build a mathematical model correlating the chemical structure of a series of compounds with their biological activity. nih.gov For derivatives of this compound, a QSAR study would be instrumental in identifying the key molecular features that govern their therapeutic effects.

The process involves several steps:

Data Set Generation: A series of derivatives is synthesized, and their biological activity (e.g., IC₅₀ for enzyme inhibition) is measured.

Descriptor Calculation: For each molecule, a wide range of molecular descriptors is calculated using computational software. These descriptors quantify various aspects of the molecule's structure and properties.

Model Development: Using statistical and machine learning methods, such as random forests or support vector machines, a predictive model is built that links the descriptors to the observed activity. nih.gov

Validation and Prediction: The model's predictive power is rigorously tested, and it is then used to predict the activity of new, unsynthesized derivatives, guiding the design process toward more potent compounds. nih.gov

A QSAR model for this compound derivatives could reveal, for example, that a specific range for the dipole moment or a certain electrostatic potential on the aromatic ring is critical for high affinity, thereby providing clear guidance for rational design.

Table 1: Examples of Molecular Descriptors for a QSAR Study

| Descriptor Class | Example Descriptors | Property Represented |

|---|---|---|

| Electronic | Dipole Moment, HOMO/LUMO energies, Partial Charges | Electron distribution, reactivity |

| Steric | Molecular Volume, Surface Area, Ovality | Size and shape of the molecule |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity, membrane permeability |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Molecular branching and connectivity |

Advanced ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions for Derivatives

A significant portion of drug candidates fail in clinical trials due to poor pharmacokinetic properties or unforeseen toxicity. nih.gov Advanced computational models for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) allow for the early-stage filtering of compounds with unfavorable profiles. nih.govbiorxiv.org

Web-based platforms and specialized software can predict dozens of ADMET-related properties for derivatives of this compound. These predictions are based on large datasets of experimental results and sophisticated algorithms. nih.gov By submitting the chemical structure of a designed derivative, researchers can obtain estimates for crucial parameters. For instance, predictions for Caco-2 cell permeability can indicate oral absorption, while predictions for blood-brain barrier (BBB) penetration are vital for neurological drug targets. researchgate.net Similarly, predicting interaction with hERG channels can flag potential cardiotoxicity. researchgate.net

This in silico screening allows chemists to prioritize the synthesis of derivatives with the most promising drug-like properties, saving significant time and resources.

Table 2: Hypothetical ADMET Predictions for Designed Derivatives

| Derivative | QPlogBB (Blood-Brain Barrier)¹ | QPPCaco (Intestinal Absorption)² | QPlogHERG (hERG Inhibition)³ | Predicted Outcome |

|---|---|---|---|---|

| Derivative A | -2.5 | 15 (poor) | -6.5 | Poor absorption, low CNS penetration |

| Derivative B | -0.8 | 600 (great) | -5.2 | Good absorption, potential CNS activity |

| Derivative C | -1.5 | 450 (moderate) | -7.1 | Moderate absorption, low cardiac risk |

¹Predicted brain/blood partition coefficient; recommended range is -3.0 to 1.2. researchgate.net ²Predicted apparent Caco-2 cell permeability in nm/sec; <25 is poor, >500 is great. researchgate.net ³Predicted IC₅₀ value for hERG K+ channel blockage; concern for values > -5. researchgate.net

Analysis of Non-Covalent Interactions within Molecular Structures

Non-covalent interactions are the driving forces behind molecular recognition and self-assembly in the solid state. For this compound, hydrogen bonds and dipole-dipole interactions are paramount in defining its crystal structure and its potential interactions with biological macromolecules.

The molecular structure of this compound contains functional groups capable of acting as both hydrogen bond donors and acceptors. nih.govaablocks.com The carboxylic acid group has a hydroxyl (-OH) donor and a carbonyl (C=O) acceptor. The methylamino group provides an N-H donor, while the nitro group offers two oxygen acceptors.

These features allow for the formation of extensive hydrogen bonding networks. Analysis of the closely related compound 4-Ethylamino-3-nitrobenzoic acid reveals key patterns that are likely conserved. nih.gov

Intramolecular Hydrogen Bonds: An internal hydrogen bond can form between the amino (N-H) group and an adjacent oxygen of the nitro group, creating a stable six-membered ring known as an S(6) motif. nih.gov

Intermolecular Hydrogen Bonds: The carboxylic acid groups are ideally suited to form strong O—H⋯O hydrogen bonds, linking molecules together into centrosymmetric dimers. nih.gov These dimers can then act as building blocks for a larger, three-dimensional crystal lattice.

Table 3: Hydrogen Bonding Capabilities

| Compound | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Source |

|---|---|---|---|

| This compound | 2 | 5 | aablocks.com |

| 3-Nitrobenzoic acid | 1 | 4 | nih.gov |

The substitution pattern on the benzene ring of this compound creates a significant molecular dipole moment. The methylamino group is electron-donating, while the nitro and carboxylic acid groups are strongly electron-withdrawing. This charge separation leads to strong dipole-dipole interactions that play a crucial role in the crystal packing.

In the crystal lattice, molecules will orient themselves to maximize the favorable alignment of these dipoles. This is often observed in the stacking of aromatic rings. In the crystal structure of 4-Ethylamino-3-nitrobenzoic acid, a notable short contact of 2.6481 Å is observed between oxygen atoms of the nitro groups on adjacent molecules. nih.gov This distance is significantly shorter than the sum of their van der Waals radii, indicating a strong, stabilizing dipole-dipole interaction that contributes to the stacking of molecules along a crystallographic axis. nih.gov The slight twist of the nitro group relative to the plane of the benzene ring further influences these packing arrangements. nih.gov

Research on Derivatives and Structure Activity Relationships of 4 Methylamino 3 Nitrobenzoic Acid

Design and Synthesis of Novel Chemical Derivatives

The scaffold of 4-(methylamino)-3-nitrobenzoic acid serves as a valuable starting point for the synthesis of various chemical derivatives, primarily through modifications of the carboxylic acid group. Common derivatives include esters and amides, which are synthesized to alter the compound's physicochemical properties and explore its potential in different applications.

Another significant class of derivatives is esters, which can be synthesized via Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol. For example, the methyl ester derivative, methyl 4-amino-3-nitrobenzoate, can be synthesized by reacting the parent acid with methanol (B129727) in the presence of a catalytic amount of sulfuric acid. bond.edu.au This reaction is reversible, and the yield can be optimized by controlling reaction time and temperature. bond.edu.au

The synthesis of these derivatives is crucial for creating libraries of related compounds that can be screened for various biological activities. The process allows for the systematic modification of the parent structure to investigate how these changes affect its function.

Table 1: Synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide

| Step | Reactants | Reagents | Product |

|---|---|---|---|

| 1 | 4-chloro-3-nitrobenzoic acid | Methylamine (B109427) | This compound |

| 2 | This compound | Thionyl chloride (SOCl₂) | 4-(Methylamino)-3-nitrobenzoyl chloride |

This table summarizes a synthetic pathway for a derivative of this compound, as described in patent literature. google.com

Impact of Substituent Modifications on Molecular Reactivity and Functional Properties

The nitro group is a strong electron-withdrawing group, which decreases the electron density of the aromatic ring. This deactivation influences the ring's susceptibility to electrophilic substitution and affects the acidity of the carboxylic acid proton. guidechem.com The methylamino group, conversely, is an electron-donating group, which increases the electron density of the ring, particularly at the ortho and para positions. guidechem.com The interplay between these opposing electronic effects governs the chemical behavior of the compound. For instance, the electron-withdrawing nitro group enhances the electrophilicity of the carboxylic acid's carbonyl carbon, making it more susceptible to nucleophilic attack, as seen in esterification and amidation reactions. google.combond.edu.au

Modification of these substituents can lead to a wide range of functional properties.

Modifying the Amino Group: Altering the alkyl substituent on the nitrogen (e.g., replacing methyl with ethyl or a larger group) can impact the compound's steric hindrance and lipophilicity. This can, in turn, affect solubility and how the molecule interacts with biological targets. guidechem.com

Modifying the Nitro Group: Reduction of the nitro group to an amino group (-NH₂) would fundamentally change the electronic properties of the molecule, converting a strongly electron-withdrawing substituent into an electron-donating one. This would increase the basicity of the molecule and alter its interaction profile.

Modifying the Carboxylic Acid: As discussed, converting the carboxylic acid to an ester or amide neutralizes its acidic character and increases its lipophilicity, which can enhance its ability to cross biological membranes. bond.edu.auguidechem.com

These modifications are a cornerstone of medicinal chemistry, allowing for the fine-tuning of a lead compound to improve its efficacy and pharmacokinetic properties. guidechem.com

Table 2: Influence of Substituent Groups on Molecular Properties

| Substituent Group | Electronic Effect | Influence on Reactivity & Properties |

|---|---|---|

| -NO₂ (Nitro) | Strong Electron-Withdrawing | Increases acidity of -COOH; Deactivates the benzene (B151609) ring. cymitquimica.comguidechem.com |

| -NHCH₃ (Methylamino) | Electron-Donating | Activates the benzene ring; Contributes to basicity. cymitquimica.comguidechem.com |

| -COOH (Carboxylic Acid) | Electron-Withdrawing | Acidic; Site for esterification and amidation. bond.edu.au |

This table illustrates the functional roles of the primary substituents on the this compound scaffold.

Investigation of Positional Isomers and Halogenated Analogues in Structure-Activity Studies

The spatial arrangement of functional groups and the introduction of different atoms, such as halogens, are critical variables in structure-activity relationship (SAR) studies.

Positional Isomers: Isomers of this compound, where the substituents are located at different positions on the benzene ring, are expected to exhibit distinct chemical and biological properties. For example, 5-methylamino-2-nitrobenzoic acid is a positional isomer. chemicalbook.com In this isomer, the nitro group is para to the methylamino group, and the carboxylic acid is meta. This rearrangement alters the electronic interplay between the functional groups, which can lead to changes in acidity, reactivity, and, consequently, biological activity. Comparing the activity of different positional isomers helps researchers understand the geometric and electronic requirements for a molecule's interaction with a specific biological target.

Halogenated Analogues: The introduction of halogen atoms (F, Cl, Br, I) onto a molecular scaffold is a common strategy in drug design to modulate a compound's properties. nih.gov Halogens can influence a molecule's lipophilicity, metabolic stability, and binding interactions through halogen bonding. nih.gov While specific studies on halogenated analogues of this compound are not detailed in the provided context, the principles can be inferred from research on related structures. For instance, in studies of other bioactive compounds, replacing a hydrogen atom with a halogen can significantly enhance biological activity. mdpi.com Research on halogenated analogues of natural products has shown that the position and type of halogen can dramatically affect antimicrobial or other biological activities. mdpi.commdpi.com An electron-withdrawing halogen on the aromatic ring, similar to the existing nitro group, could further modulate the electronic properties and potentially enhance activity. mdpi.com Investigating a series of halogenated derivatives (e.g., chloro, bromo) at different positions on the benzene ring would be a logical step in a comprehensive SAR study of this compound class.

Table 3: Comparison of Structural Analogues

| Compound Type | Structural Feature | Rationale for Investigation |

|---|---|---|

| Positional Isomer | e.g., 5-methylamino-2-nitrobenzoic acid | Different spatial arrangement of -NHCH₃, -NO₂, and -COOH groups. chemicalbook.com |

| Halogenated Analogue | e.g., Introduction of Cl or Br to the ring | Modifies lipophilicity, metabolic stability, and binding interactions. nih.gov |

This table highlights different types of analogues used in structure-activity relationship studies to understand the importance of substituent placement and nature.

Elucidation of Structure-Activity Correlations in Biological Systems

Understanding the relationship between the chemical structure of this compound and its derivatives and their biological effects is the primary goal of SAR studies. This compound is recognized as a key intermediate in the synthesis of a variety of pharmacologically active agents. google.comguidechem.com It is a building block for triazole derivatives intended for treating conditions like diabetes and hypertension, as well as for benzimidazole (B57391) analogues aimed at treating autoimmune diseases and promoting hair growth. google.com

The inherent structure of this compound provides a foundation for these activities. The specific arrangement of the electron-donating methylamino group and the electron-withdrawing nitro group on the benzoic acid framework creates a distinct electronic and steric profile that is conducive to forming interactions with biological targets.

Studies on related classes of compounds provide insight into potential structure-activity correlations:

Role of Substituents: In related halogenated compounds, SAR studies have revealed that the number and position of hydroxyl groups and the presence of an electron-withdrawing group are critical for antimicrobial activity. mdpi.com For example, analogues with fewer hydroxyl groups often show enhanced activity. mdpi.com This suggests that for derivatives of this compound, the balance between hydrogen-bonding capacity and lipophilicity is crucial.

Impact of Core Structure: The benzimidazole derivatives synthesized from this acid highlight the importance of the core scaffold. The final biologically active molecules retain parts of the initial structure, which correctly orients the necessary pharmacophores for interaction with their respective enzymes or receptors.

By systematically synthesizing and testing derivatives—such as amides, esters, positional isomers, and halogenated analogues—researchers can map out the structural requirements for a desired biological effect. For example, a study might find that converting the carboxylic acid to a specific amide enhances cell permeability and that adding a chlorine atom at a particular position increases binding affinity to a target protein. These correlations are essential for the rational design of more potent and selective therapeutic agents.

Advanced Research Applications of 4 Methylamino 3 Nitrobenzoic Acid in Pharmaceutical and Medicinal Chemistry

Role as a Synthetic Intermediate in Drug Development

The utility of 4-(Methylamino)-3-nitrobenzoic acid as a synthetic intermediate is well-documented in the pharmaceutical industry. It is a key starting material or intermediate in the production of several commercially significant drugs.

Precursor for Dabigatran (B194492) Synthesis

This compound is a pivotal intermediate in the synthesis of Dabigatran, a potent direct thrombin inhibitor used to prevent strokes and systemic embolism. leadpharmaceutical.comindiamart.comlakshanabiotech.com The synthesis of Dabigatran etexilate, the prodrug of Dabigatran, often commences with this compound. google.compatsnap.comnewdrugapprovals.org

The process typically involves the following key transformations:

Activation of the Carboxylic Acid: The carboxylic acid group of this compound is activated, often by converting it into an acid chloride using reagents like thionyl chloride. google.comnewdrugapprovals.org This makes it more reactive for the subsequent amide bond formation.

Amide Coupling: The activated acid is then reacted with another key intermediate, ethyl 3-(pyridin-2-ylamino)propanoate, to form an amide bond. google.comjustia.com This step connects the two major fragments of the Dabigatran core structure.

Reduction of the Nitro Group: The nitro group on the benzene (B151609) ring is subsequently reduced to an amino group. This is a critical step, as this newly formed amino group is essential for the final cyclization to form the benzimidazole (B57391) ring system of Dabigatran. google.comnewdrugapprovals.org

Intermediate in Etoricoxib Production

While not a direct precursor in the most common synthetic routes, intermediates structurally related to this compound can be conceptually linked to the synthesis of Etoricoxib, a selective COX-2 inhibitor. The synthesis of Etoricoxib, 5-chloro-3-(4-methanesulfonylphenyl)-6′-methyl-[2,3′]bipyridine, involves the construction of a substituted bipyridine core. google.comnih.gov Some synthetic strategies for related compounds involve the use of substituted nitroaromatics, which are then transformed through a series of reactions, including reduction and cyclization, to form the desired heterocyclic systems. google.comgoogleapis.com Although direct use of this compound in mainstream Etoricoxib synthesis is not prominent, its chemical motifs are relevant to the broader field of synthesizing complex aromatic and heterocyclic drug molecules.

Synthesis of Antihypertensive Agents (e.g., Telmisartan intermediates)

The synthesis of the angiotensin II receptor antagonist Telmisartan also highlights the utility of intermediates derived from substituted benzoic acids. newdrugapprovals.org The core of Telmisartan is a bis-benzimidazole structure. rjpbcs.com The synthesis often starts from 3-methyl-4-nitrobenzoic acid, a compound structurally related to this compound. rsc.org A common route involves the nitration of 4-amino-3-methylbenzoic acid methyl ester, followed by reduction of the nitro group and subsequent cyclization to form the first benzimidazole ring. nih.govgoogle.com While not a direct use of this compound itself, these synthetic strategies underscore the importance of nitro-substituted benzoic acid derivatives in constructing the complex heterocyclic systems found in many antihypertensive drugs.

Intermediate for Triazole Derivatives Targeting Metabolic and Neurological Disorders

Research into new therapeutic agents has explored the synthesis of various heterocyclic compounds derived from versatile starting materials. Triazole derivatives, known for their wide range of biological activities, have been synthesized for potential use in treating metabolic and neurological disorders. nih.gov The synthesis of these complex molecules often relies on the availability of functionalized aromatic building blocks. While specific examples directly using this compound for this purpose are not extensively documented in the provided context, its reactive functional groups make it a plausible candidate for the synthesis of novel triazole-containing structures. The amino and carboxylic acid groups can be readily modified to introduce the necessary pharmacophores for targeting specific biological pathways involved in metabolic or neurological diseases.

Intermediate for Benzimidazole Analogues in Immunological and Hematological Research

Benzimidazole derivatives are a significant class of compounds in medicinal chemistry, with applications in various therapeutic areas, including immunological and hematological research. nih.gov The synthesis of these analogues often involves the condensation of an o-phenylenediamine (B120857) derivative with a carboxylic acid or its equivalent. The structural features of this compound make it an excellent precursor for certain benzimidazole analogues. Following the reduction of the nitro group to an amine, the resulting ortho-diamino benzoic acid derivative can undergo cyclization with various reagents to form the benzimidazole ring system. This approach allows for the introduction of substituents at specific positions on the benzimidazole core, enabling the exploration of structure-activity relationships for targets in immunology and hematology.

Exploration of Biological Activities and Therapeutic Potential of Derivatives

The true value of this compound in medicinal chemistry lies in the diverse biological activities exhibited by the compounds derived from it. As detailed in the preceding sections, its primary role is as a key intermediate in the synthesis of established drugs like Dabigatran. The therapeutic potential of these derivatives is well-established and clinically validated.

Beyond these known applications, the chemical scaffold of this compound offers a platform for the development of new chemical entities with novel therapeutic properties. By modifying the carboxylic acid, the methylamino group, and the aromatic ring, chemists can generate libraries of compounds for screening against a wide array of biological targets. The exploration of these derivatives continues to be an active area of research in the quest for new and improved treatments for a multitude of diseases.

Anti-inflammatory and Analgesic Properties of Related Compounds

Research into novel benzothiazole (B30560) derivatives bearing benzenesulphonamide and carboxamide moieties, which are structurally related to this compound, has revealed significant anti-inflammatory and analgesic activities. In vivo studies on carrageenan-induced rat paw edema demonstrated that compounds designated as 17c and 17i exhibited potent anti-inflammatory effects. nih.gov Specifically, compound 17c reduced paw edema by 72%, 76%, and 80% at 1, 2, and 3 hours, respectively. nih.gov Similarly, compound 17i showed inhibitions of 64%, 73%, and 78% at the same time points. nih.gov

In terms of analgesic properties, compounds 17c, 17g, and 17i were found to be effective, with their efficacy (measured as ED₅₀ in µM/kg) being comparable to the well-known anti-inflammatory drug, celecoxib. nih.gov The ulcerogenic index, a measure of gastrointestinal side effects, for the most active derivatives, 17c and 17i, were 0.82 and 0.89, respectively, which is comparable to celecoxib's index of 0.92. nih.gov These findings suggest that such derivatives have the potential to be developed into safer anti-inflammatory and analgesic drugs.

Table 1: Anti-inflammatory and Analgesic Activity of Benzothiazole Derivatives

| Compound | Anti-inflammatory Activity (% inhibition at 3h) | Analgesic Activity (ED₅₀ at 2h, µM/kg) | Ulcerogenic Index |

|---|---|---|---|

| 17c | 80% | 89 | 0.82 |

| 17i | 78% | 69 | 0.89 |

| Celecoxib | Not Reported | 70 | 0.92 |

Data sourced from in vivo studies. nih.gov

Antimicrobial Efficacy (e.g., against Escherichia coli, Staphylococcus aureus)

The antimicrobial potential of derivatives related to this compound has been explored against common pathogenic bacteria. Studies on various phytochemicals have shown that compounds with similar structural features can exhibit activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. nih.govnih.gov For instance, certain hydroxybenzoic acids have demonstrated antimicrobial effects. nih.gov

While specific studies on the direct antimicrobial activity of this compound derivatives are emerging, the broader class of nitroaromatic compounds is known for its antimicrobial properties. The evaluation of novel imidazole (B134444) derivatives, for example, has shown that they can be effective against both S. aureus and E. coli. mdpi.com The search for new antimicrobial agents is critical due to increasing antibiotic resistance, and derivatives of this compound represent a promising area of investigation. nih.govnarraj.org

Enzyme Inhibition Studies

Derivatives of this compound are being investigated as inhibitors of various enzymes implicated in disease.

Trans-sialidase in Trypanosoma cruzi

The trans-sialidase (TcTS) enzyme of Trypanosoma cruzi, the parasite that causes Chagas disease, is a key target for drug development. nih.govresearchgate.net A related compound, 4-amino-3-nitrobenzoic acid, has been identified as a potent inhibitor of TcTS, demonstrating 77% inhibition in enzymatic assays. nih.govresearchgate.net This finding suggests that derivatives of this compound could also be effective inhibitors of this crucial parasitic enzyme. nih.gov Further research into anomeric 1,2,3-triazole-linked sialic acid derivatives has shown selective inhibition of a bacterial neuraminidase over TcTS, highlighting the potential for developing highly specific inhibitors. beilstein-journals.org

KDM4 Proteins

KDM4 histone demethylases are implicated in various cancers, making them attractive therapeutic targets. nih.govnih.gov The development of small molecule inhibitors for KDM4 proteins is an active area of research. nih.govsci-hub.se While direct inhibition by this compound itself is not extensively documented, the broader class of pyridine (B92270) carboxylate derivatives has shown inhibitory activity against KDM4 enzymes. sci-hub.se This suggests that derivatives of this compound could be designed to target these oncogenic proteins.

SARS-CoV-2 Protease

The main protease (Mpro) of SARS-CoV-2 is essential for viral replication, making it a prime target for antiviral drugs. researchgate.netnih.govnih.gov Research has focused on identifying inhibitors of this enzyme. mdpi.comeurekaselect.com While specific data on this compound is limited, the general class of benzoic acid derivatives has been explored for their potential to inhibit viral proteases.

Influenza Neuraminidase

Influenza neuraminidase is a crucial enzyme for the release and spread of the influenza virus. nih.govnih.gov Neuraminidase inhibitors are a major class of anti-influenza drugs. nih.gov The development of new inhibitors often involves modifying existing scaffolds, and the structural features of this compound could serve as a starting point for designing novel neuraminidase inhibitors.

Anti-cancer Activity (e.g., against anti-gastric cancer cell lines)

A related compound, 4-methyl-3-nitro-benzoic acid (MNBA), has demonstrated potential as an anti-cancer agent by inhibiting cancer cell migration. nih.govmedkoo.com Studies have shown that MNBA can inhibit EGF-induced migration and chemotaxis of breast cancer cells in vitro. nih.govmedkoo.com Furthermore, in animal models, MNBA acted synergistically with the chemotherapy drug Paclitaxel to inhibit tumor growth and metastasis. nih.govmedkoo.com These findings suggest that derivatives of this compound could be developed as novel anti-metastatic drugs. Research on the use of all-trans retinoic acid (ATRA) has shown therapeutic potential in treating gastric cancer, and a gene-expression model suggests that a significant percentage of gastric cancers could be sensitive to ATRA. nih.gov

Table 2: Investigated Anti-Cancer Activity of a Related Compound

| Compound | Cancer Cell Line | Observed Effect |

|---|---|---|

| 4-methyl-3-nitro-benzoic acid (MNBA) | Breast Cancer | Inhibition of migration and chemotaxis |

Data sourced from in vitro and in vivo studies. nih.govmedkoo.com

Strategies for Enhancing Drug Solubility and Bioavailability via Derivatization

Poor aqueous solubility is a significant challenge in drug development, often leading to low bioavailability. nih.govnih.gov Derivatization of a lead compound is a common strategy to overcome this issue. For a molecule like this compound, several medicinal chemistry strategies could be employed to enhance its solubility and bioavailability.

One approach is the introduction of polar groups . Adding functional groups capable of hydrogen bonding, such as hydroxyl or additional amino groups, can increase the molecule's interaction with water, thereby improving solubility. nih.gov

Salt formation is another effective method. nih.gov The carboxylic acid group in this compound can be converted into a salt by reacting it with a suitable base. This often leads to a significant increase in aqueous solubility.

Finally, the prodrug approach involves chemically modifying the drug to create a more soluble or permeable version that is converted back to the active drug within the body. nih.gov For this compound, the carboxylic acid or the amino group could be esterified or amidated to create a prodrug with improved physicochemical properties.

General Applications and Future Research Directions for 4 Methylamino 3 Nitrobenzoic Acid

Utilization as a Versatile Building Block in Complex Organic Synthesis

4-(Methylamino)-3-nitrobenzoic acid is a valuable and versatile building block in the field of organic synthesis. chemicalbook.com Its utility stems from the presence of multiple reactive functional groups on its aromatic ring: a carboxylic acid, a secondary amine (methylamino), and a nitro group. This trifunctional nature allows for a variety of chemical transformations, making it a key intermediate in the synthesis of more complex molecules. chemicalbook.comguidechem.com

One of the most significant applications of this compound is in the synthesis of pharmaceuticals. guidechem.comnbinno.com It serves as a crucial precursor for several commercially important drugs. For instance, it is a key intermediate in the manufacturing of the anticoagulant Dabigatran (B194492). targetmol.com The synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide, a derivative with wide-ranging applications as an intermediate for various drugs, begins with this compound. google.com This derivative is instrumental in creating triazole derivatives for treating conditions like diabetes and hypertension, as well as benzimidazole (B57391) analogues for immunological disorders. google.com

The synthetic pathway to these complex molecules often involves a series of standard organic reactions. For example, a common industrial method starts with 4-chloro-3-nitrobenzoic acid, which is reacted with methylamine (B109427) to produce this compound. guidechem.comgoogle.com This product can then undergo further reactions, such as acylation with thionyl chloride to form an acyl chloride, which is then reacted with another amine to create an amide linkage, a common feature in many pharmaceutical compounds. google.com

The compound's structure, featuring both an electron-donating methylamino group and an electron-withdrawing nitro group, influences the reactivity of the aromatic ring, allowing for selective chemical modifications. This makes it an attractive starting material for constructing a wide array of organic molecules.

Table 1: Examples of Complex Molecules Synthesized from this compound

| Target Molecule/Derivative Class | Therapeutic Area/Application | Starting Material |

| Dabigatran Intermediate | Anticoagulant | This compound |

| N-methyl-4-(methylamino)-3-nitrobenzamide | Intermediate for various pharmaceuticals | This compound |

| Triazole Derivatives | Diabetes, Hypertension, Dementia | N-methyl-4-(methylamino)-3-nitrobenzamide |